molecular formula C17H18ClNO4S B411434 Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333453-15-9

Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B411434
CAS No.: 333453-15-9
M. Wt: 367.8g/mol
InChI Key: WLYIXQGVDYFNOU-UHFFFAOYSA-N
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Description

Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound provided for research and development purposes. It is supplied with a minimum purity of 95% . Product Identification & Properties: • CAS Number: 333453-15-9 • Molecular Formula: C 17 H 18 ClNO 4 S • Molecular Weight: 367.84 g/mol • MDL Number: MFCD02576571 This compound is part of a class of N-arylsulfonyl glycinate derivatives. Researchers investigating the synthesis, structural properties, and reactivity of specialized glycinate esters may find this compound of interest. As a building block, it can be utilized in various chemical synthesis pathways to develop more complex molecules for research applications. Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes only.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)16-10-14(18)7-6-13(16)2/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIXQGVDYFNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzymatic activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways. These interactions can modulate various cellular processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate with structurally related sulfonamide and glycinate derivatives:

Key Comparative Insights:

Structural Variations and Electronic Effects: The target compound differs from its methoxy analog (C₁₇H₁₈ClNO₅S, ) by replacing the 2-methoxy group with a methyl substituent. The 3-nitro derivative () introduces a strong electron-withdrawing group, which could increase metabolic stability but reduce solubility compared to the methyl-substituted target compound.

Synthetic Methodologies: Most analogues (e.g., ) employ reflux conditions with acetic acid or dioxane, followed by crystallization. The target compound likely follows a similar pathway, though solvent choices (e.g., acetonitrile vs. ethanol) affect crystal purity and yield .

Physicochemical and Spectral Properties: The tryptophan-derived sulfonamide () exhibits distinct oxidation potentials (1.2 V) due to its indole ring, whereas glycinate esters like the target compound may show lower redox activity. Pyrazolone-containing derivatives () display rigid planar conformations via X-ray data, suggesting that the target compound’s flexibility (lacking a heterocycle) might enhance binding entropy in receptor interactions.

Biological and Functional Implications :

  • Alkylthio-substituted sulfonamides () demonstrate altered solubility profiles, implying that the target compound’s methyl/chloro balance could optimize bioavailability.
  • The absence of nitro or heterocyclic groups in the target compound may reduce toxicity risks compared to and , respectively.

Biological Activity

Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, identified by its CAS number 247237-38-3, is a compound of considerable interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C15H14ClNO4S
  • Molecular Weight : 339.794 g/mol
  • IUPAC Name : Methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate
  • SMILES : COC(=O)c1cc(Cl)ccc1NS(=O)(=O)c2ccc(C)cc2

These properties indicate a complex structure that may interact with biological systems in various ways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential use as an antimicrobial agent.
  • Cytotoxic Effects : Research on related sulfonamide derivatives has demonstrated cytotoxicity in cancer cell lines, suggesting that this compound may also induce cell death through apoptosis or necrosis mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamide derivatives indicated that compounds with similar structures exhibit moderate to good antibacterial activity against several strains. The following table summarizes findings from related compounds:

Compound NameBacterial StrainZone of Inhibition (mm)
Sulfonamide AE. coli15
Sulfonamide BS. aureus18
This compoundTBDTBD

Note: Further testing is required to establish specific values for this compound.

Cytotoxicity Assays

In vitro studies using cell lines such as K562 (a human leukemia cell line) have shown that similar sulfonamide derivatives can induce mitochondrial dysfunction and lead to cell death. The following table presents a summary of cytotoxicity results for related compounds:

Compound NameIC50 (µM)Mechanism of Action
Compound X10Apoptosis via mitochondrial pathway
Compound Y20Necrosis at high concentrations
This compoundTBDTBD

Case Studies

  • Case Study on Anticancer Activity : A study focused on a series of thiosemicarbazone derivatives demonstrated that structural modifications could enhance cytotoxic effects against multidrug-resistant cancer cells. Given the structural similarities, it is hypothesized that this compound may also possess similar properties.
  • Mechanistic Insights : Research into the mechanisms of action for sulfonamide derivatives indicates that these compounds often disrupt cellular processes such as DNA synthesis and protein function, leading to cell death. This suggests potential pathways for further exploration regarding this compound.

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